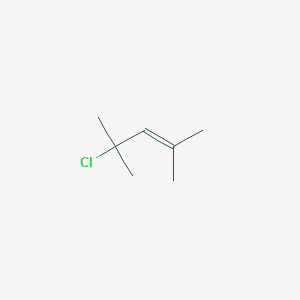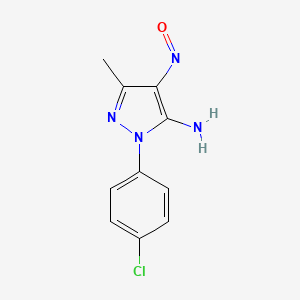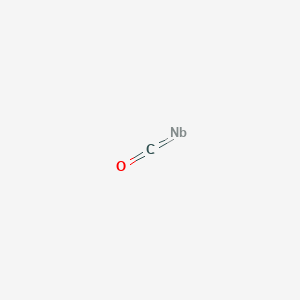
4-Chloro-2,4-dimethylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,4-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the pentene chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,4-dimethylpent-2-ene can be achieved through various methods. One common approach involves the chlorination of 2,4-dimethylpent-2-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl), resulting in the formation of halogenated products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Formation of alcohols or amines.
Addition: Formation of dihalogenated alkanes.
Elimination: Formation of alkenes.
Applications De Recherche Scientifique
4-Chloro-2,4-dimethylpent-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of specialty polymers and materials with unique properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,4-dimethylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in substitution and addition reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpent-2-ene: The parent compound without the chlorine atom.
4-Bromo-2,4-dimethylpent-2-ene: A brominated analog with similar reactivity.
2,4-Dimethylhex-2-ene: A homologous compound with an additional carbon in the chain.
Uniqueness
4-Chloro-2,4-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from its non-chlorinated or differently halogenated counterparts.
Propriétés
Numéro CAS |
84050-67-9 |
|---|---|
Formule moléculaire |
C7H13Cl |
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
4-chloro-2,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(2)5-7(3,4)8/h5H,1-4H3 |
Clé InChI |
CJSDXYTVXQNBBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)




![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)


![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

